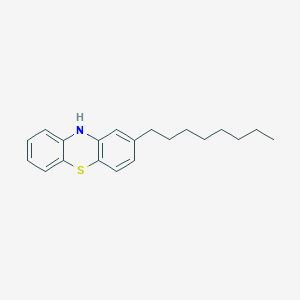

2-octyl-10H-phenothiazine

Description

Overview of Phenothiazine (B1677639) Core in Advanced Chemical Research

The phenothiazine (PTZ) core is a sulfur and nitrogen-containing heterocyclic aromatic compound that has garnered significant attention in advanced chemical research. researchgate.netrsc.org Its unique "butterfly" non-planar structure and electron-rich nature make it an excellent electron donor. researchgate.netrsc.org This property is fundamental to its widespread use in the development of a variety of functional materials. researchgate.net

Phenothiazine and its derivatives are integral components in the design of materials for optoelectronic applications, including organic light-emitting diodes (OLEDs), solar cells, and sensors. researchgate.netrsc.orgtandfonline.comnih.gov The flexibility of the phenothiazine structure allows for chemical modifications at several positions, such as the N-10 and C-3,7 positions, enabling the fine-tuning of its electronic and optical properties. rsc.orgacs.org Researchers have successfully synthesized numerous phenothiazine-based molecules with tailored characteristics like low bandgaps, reversible redox behavior, and high charge carrier mobility. rsc.orgacs.org These tailored properties are crucial for enhancing the performance and stability of electronic devices. nih.govacs.org For instance, phenothiazine derivatives have been effectively used as hole-transporting materials in perovskite solar cells, contributing to improved efficiency and stability. nih.govacs.org

Academic Significance of N-Alkyl Phenothiazine Scaffolds, Including Octyl Derivatives

The introduction of alkyl chains at the nitrogen atom (N-10 position) of the phenothiazine scaffold, creating N-alkyl phenothiazine derivatives, is a widely employed strategy to enhance the properties of these materials for various applications. acs.orgmdpi.com The length of the N-alkyl chain has been shown to significantly influence the solubility, charge separation at interfaces, and ultimately, the performance of devices incorporating these compounds. mdpi.com

Specifically, the incorporation of an octyl group (an eight-carbon alkyl chain) has been a focus of research. The N-octyl chain can improve the solubility of phenothiazine derivatives in common organic solvents, which is advantageous for solution-based processing of thin films for electronic devices. tandfonline.comacs.org Moreover, studies have shown that increasing the N-alkyl chain length, including up to an octyl group, can lead to improved power conversion efficiencies in dye-sensitized solar cells (DSSCs). acs.org This is attributed to factors such as reduced charge recombination and improved molecular packing. The presence of the N-octyl group can also influence the electrochemical properties, such as the ionization potential, making these derivatives promising candidates for hole transport materials. acs.org The synthesis of various N-octyl phenothiazine derivatives has been reported, highlighting the versatility of this scaffold in creating materials with tailored properties for specific applications. tandfonline.comnih.govacs.org

Scope and Research Focus on Octyl-Substituted Phenothiazine Compounds

Research on octyl-substituted phenothiazine compounds is primarily concentrated on their application in organic electronics and materials science. A significant area of investigation involves the synthesis of novel donor-acceptor (D-A) molecules where the octyl-phenothiazine unit acts as the electron donor. nih.govresearchgate.net These D-A systems are designed to facilitate intramolecular charge transfer, a key process in many optoelectronic devices. nih.gov

For example, 2-((10-octyl-10H-phenothiazin-3-yl)methylene)malononitrile is a D-π-A type molecule that has been synthesized and characterized for its potential in nonlinear optics. nih.govresearchgate.net The octyl group in this compound, and others like it, enhances solubility and can influence the crystal packing, which in turn affects the material's bulk properties. nih.gov

Furthermore, N-octyl phenothiazine derivatives are being explored as building blocks for conjugated polymers used in OLEDs and as sensitizers in DSSCs. tandfonline.comacs.orgelsevierpure.com In the context of DSSCs, researchers have synthesized dyes with an N-octyl phenothiazine core, a cyanoacrylate acceptor, and other functional groups to optimize light absorption and electron transfer processes. acs.orgresearchgate.net The length of the N-alkyl chain, including the octyl group, has been systematically varied to understand its impact on the photovoltaic performance of these solar cells. acs.org Theoretical studies, often using Density Functional Theory (DFT), complement experimental work by providing insights into the molecular structure, electronic properties, and structure-property relationships of these octyl-substituted phenothiazine compounds. nih.govbohrium.com

Structure

3D Structure

Properties

IUPAC Name |

2-octyl-10H-phenothiazine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H25NS/c1-2-3-4-5-6-7-10-16-13-14-20-18(15-16)21-17-11-8-9-12-19(17)22-20/h8-9,11-15,21H,2-7,10H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KSXKPSYKCGZHHY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCC1=CC2=C(C=C1)SC3=CC=CC=C3N2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H25NS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

311.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for Octyl Phenothiazine Scaffolds and Derivatives

Synthesis of 10-Octyl-10H-Phenothiazine as a Core Intermediate.mdpi.comresearchgate.net

The foundational step in creating octyl-phenothiazine derivatives is the synthesis of the N-alkylated core intermediate, 10-octyl-10H-phenothiazine. This compound serves as the primary precursor for further modifications. mdpi.comresearchgate.net

The most common and efficient method for synthesizing 10-octyl-10H-phenothiazine is the direct N-alkylation of the parent 10H-phenothiazine heterocycle. This reaction involves the deprotonation of the secondary amine on the phenothiazine (B1677639) ring, followed by nucleophilic substitution with an octyl halide. mdpi.comresearchgate.net

A typical procedure involves reacting 10H-phenothiazine with 1-bromooctane. mdpi.comresearchgate.net The reaction is generally carried out in a polar aprotic solvent, such as dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO), which facilitates the dissolution of the reactants and promotes the SN2 reaction mechanism. mdpi.comresearchgate.net A base is required to deprotonate the N-H of the phenothiazine. Strong bases like sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH) are commonly used. mdpi.comresearchgate.net The addition of a catalytic amount of potassium iodide (KI) can enhance the reaction rate by in-situ conversion of the bromoalkane to the more reactive iodoalkane. mdpi.comresearchgate.net The reaction proceeds smoothly at room temperature over several hours, yielding the desired 10-octyl-10H-phenothiazine in high yields, often around 90%, after purification by column chromatography. mdpi.com

| Reactants | Base | Solvent | Catalyst | Conditions | Yield | Ref |

| 10H-Phenothiazine, 1-Bromooctane | NaOH | DMF | KI (catalytic) | Room Temp, 5h | 90% | mdpi.com |

| 10H-Phenothiazine, 1-Bromooctane | KOH | DMSO | KI (catalytic) | Not specified | Good | researchgate.net |

Functionalization Strategies on the Phenothiazine Ring

Once the 10-octyl-10H-phenothiazine intermediate is secured, further functionalization on the electron-rich aromatic rings can be achieved. These modifications are crucial for tuning the electronic and optical properties of the final molecules.

The Vilsmeier-Haack reaction is a powerful method for introducing a formyl group (-CHO) onto the phenothiazine scaffold, typically at the C3 position. mdpi.com This reaction uses a Vilsmeier reagent, which is generated in situ from N,N-dimethylformamide (DMF) and phosphoryl chloride (POCl₃). mdpi.com The 10-octyl-10H-phenothiazine is added to the pre-formed reagent at low temperatures (ice bath), and the mixture is then heated to around 75°C for several hours. mdpi.com The electrophilic Vilsmeier reagent attacks the electron-rich phenothiazine ring, leading to the formation of 10-octyl-10H-phenothiazine-3-carbaldehyde. mdpi.com This aldehyde is a key intermediate for further derivatization, such as the introduction of acceptor groups. researchgate.netnih.gov

Halogenation provides a synthetic handle for subsequent cross-coupling reactions. The formylated intermediate, 10-octyl-10H-phenothiazine-3-carbaldehyde, can be regioselectively brominated. mdpi.com Using N-bromosuccinimide (NBS) as the brominating agent in a solvent like dry tetrahydrofuran (B95107) (THF) allows for selective bromination at the C7 position, which is para to the nitrogen atom and activated by the electron-donating nature of the phenothiazine core. mdpi.com The reaction is typically initiated at 0°C and then allowed to proceed at room temperature, yielding 7-bromo-10-octyl-10H-phenothiazine-3-carbaldehyde in excellent, near-quantitative yields. mdpi.com

The aldehyde group introduced via formylation serves as a convenient anchor point for attaching electron-accepting moieties, creating donor-π-acceptor (D-π-A) structures. A widely used method is the Knoevenagel condensation. researchgate.netnih.gov For instance, 10-octyl-10H-phenothiazine-3-carbaldehyde can be reacted with active methylene (B1212753) compounds like malononitrile (B47326) in the presence of a basic catalyst such as piperidine (B6355638). researchgate.netnih.gov The reaction, conducted in ethanol, results in the formation of 2-((10-octyl-10H-phenothiazin-3-yl)methylene)malononitrile, where the dicyanovinyl group acts as a strong electron acceptor. researchgate.netnih.gov

| Precursor | Reagents | Product | Reaction Type | Ref |

| 10-Octyl-10H-phenothiazine | POCl₃, DMF | 10-Octyl-10H-phenothiazine-3-carbaldehyde | Vilsmeier-Haack | mdpi.com |

| 10-Octyl-10H-phenothiazine-3-carbaldehyde | N-Bromosuccinimide (NBS), THF | 7-Bromo-10-octyl-10H-phenothiazine-3-carbaldehyde | Bromination | mdpi.com |

| 10-Octyl-10H-phenothiazine-3-carbaldehyde | Malononitrile, Piperidine, EtOH | 2-((10-Octyl-10H-phenothiazin-3-yl)methylene)malononitrile | Knoevenagel | researchgate.netnih.gov |

Advanced Coupling Reactions for Extended π-Conjugation

To build more complex, conjugated systems for applications in electronics and photonics, palladium-catalyzed cross-coupling reactions are indispensable. These reactions allow for the formation of new carbon-carbon bonds, linking the phenothiazine core to other aromatic or vinylic units.

The Suzuki-Miyaura coupling is a versatile tool for this purpose. mdpi.comrsc.org It involves the reaction of a halogenated phenothiazine derivative, such as 7-bromo-10-octyl-10H-phenothiazine-3-carbaldehyde, with an arylboronic acid or ester. mdpi.comrsc.org For example, the bromo-phenothiazine can be coupled with 2,1,3-benzothiadiazole-4,7-diboronic ester using a palladium catalyst like Pd(PPh₃)₄ and a base (e.g., K₂CO₃) in a solvent mixture like THF and water. rsc.org This reaction effectively extends the π-conjugated system, linking two phenothiazine units through a benzothiadiazole spacer. rsc.org

Another key strategy is the Miyaura borylation, which converts a halogenated phenothiazine into a boronic ester derivative. The 7-bromo-10-octyl-10H-phenothiazine-3-carbaldehyde can be reacted with bis(pinacolato)diboron (B136004) (B₂Pin₂) in the presence of a palladium catalyst like Pd(dppf)Cl₂ and a base such as potassium acetate (B1210297) (KOAc). mdpi.com This creates a borylated phenothiazine precursor that can then participate in subsequent Suzuki couplings with various aryl halides. mdpi.com

Other significant C-C coupling reactions include the Stille coupling, which uses organotin reagents, and the Heck reaction, which couples aryl halides with alkenes. mdpi.comnih.gov These reactions provide alternative pathways to synthesize complex phenothiazine-based polymers and chromophores with tailored properties for applications like organic light-emitting diodes (OLEDs). elsevierpure.com

| Reaction Name | Phenothiazine Substrate | Coupling Partner | Catalyst System | Product Type | Ref |

| Suzuki-Miyaura Coupling | 7-Bromo-10-octyl-10H-phenothiazine-3-carbaldehyde | 2,1,3-Benzothiadiazole (B189464) 4,7-diboronic ester | Pd(PPh₃)₄, K₂CO₃ | D-A-D type conjugated molecule | rsc.org |

| Miyaura Borylation | 7-Bromo-10-octyl-10H-phenothiazine-3-carbaldehyde | Bis(pinacolato)diboron (B₂Pin₂) | Pd(dppf)Cl₂, KOAc | Borylated phenothiazine intermediate | mdpi.com |

| Suzuki-Miyaura Coupling | 3-Bromo-10-octyl-10H-phenothiazine | Arylboronic acids | Pd(PPh₃)₄ | Biaryl derivatives | smolecule.com |

| Stille Coupling | Halogenated phenothiazines | Organotin reagents | Palladium catalyst | Extended π-systems | mdpi.com |

| Heck Coupling | Halogenated phenothiazines | Alkenes | Palladium catalyst | Aryl-alkene derivatives | nih.gov |

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are indispensable tools for forming carbon-carbon and carbon-heteroatom bonds in the synthesis of complex organic molecules, including phenothiazine derivatives. nobelprize.orgnih.gov These reactions are valued for their tolerance of a wide array of functional groups and the often mild conditions under which they proceed. nobelprize.org

Key examples of these reactions in the context of phenothiazine synthesis include the Suzuki, Stille, and Sonogashira reactions. The Suzuki reaction, which couples an organoboron compound with an organohalide, and the Stille reaction, involving an organotin compound, are frequently used. mdpi.com For instance, the Suzuki coupling has been employed to synthesize acceptor-donor-acceptor (A-D-A) type oligomers by reacting a diboronic ester with a halogenated phenothiazine derivative, such as 7-bromo-10-(octyl-3-yl)-10H-phenothiazine-3-carbaldehyde. researchgate.netrsc.org

The Sonogashira reaction, which couples terminal alkynes with aryl or vinyl halides, has been used to create D-π-D-π-A type compounds. This involves reacting a starting material like 7-bromo-10-octyl-10H-phenothiazine-3-carbaldehyde with a trimethylsilyl-protected alkyne, catalyzed by palladium complexes. researchgate.net Furthermore, palladium catalysts facilitate C-N cross-coupling, enabling the synthesis of N-alkyl-phenothiazines, which are valuable in medicinal chemistry. acs.org

| Reaction Type | Reactants | Product Type | Reference |

|---|---|---|---|

| Suzuki Coupling | 7-bromo-10-(octyl-3-yl)-10H-phenothiazine-3-carbaldehyde and 2,1,3-benzothiadiazole 4,7-diboronic ester | A-D-A Oligomer | researchgate.netrsc.org |

| Sonogashira Coupling | 7-bromo-10-octyl-10H-phenothiazine-3-carbaldehyde and (trimethylsilyl)acetylene | D-π-D-π-A Compound | researchgate.net |

| Stille Coupling | Organic halides and organotin compounds | Functionalized Phenothiazines | mdpi.com |

Knoevenagel Condensation for Donor-π-Acceptor Systems

The Knoevenagel condensation is a powerful reaction for forming carbon-carbon double bonds, typically between an aldehyde or ketone and a compound with an active methylene group. This method is particularly effective for creating donor-π-acceptor (D-π-A) systems, where the phenothiazine unit acts as the electron donor. nih.gov

In a typical synthesis, a 10-alkyl-10H-phenothiazine-3-carbaldehyde is reacted with a compound containing an active methylene group, such as malononitrile or cyanoacetic acid derivatives. For example, 2-((10-octyl-10H-phenothiazin-3-yl)methylene)malononitrile has been synthesized in good yields through this method. nih.gov This reaction extends the π-conjugation of the molecule and introduces an electron-accepting group, which is crucial for applications in materials science, including dye-sensitized solar cells. nih.govmdpi.com The reaction is often carried out under mild conditions, sometimes utilizing catalysts like piperidine or proceeding without a catalyst under neutral pH. nih.gov

| Phenothiazine Reactant | Active Methylene Compound | Resulting Product | Reference |

|---|---|---|---|

| 10-octyl-10H-phenothiazine-3-carbaldehyde | Malononitrile | 2-((10-octyl-10H-phenothiazin-3-yl)methylene)malononitrile | nih.gov |

| 10-octyl-10H-phenothiazine-3-carbaldehyde | 1H-tetrazole-5-acetic acid | (E)-3-(10-octyl-10H-phenothiazin-3-yl)-2-(1H-tetrazol-5-yl)acrylic acid | mdpi.com |

| 7-(2-(4-methoxyphenyl)ethynyl)-10-ethyl-10Hphenothiazin-3-carbaldehyde | Cyanoacetic acid | 2‐cyano‐3‐(7‐(2‐(4‐methoxyphenyl)ethynyl)‐10‐ethyl‐10H‐phenothiazin‐3‐yl)acrylic acid | researchgate.net |

Polymerization Techniques for Phenothiazine-Based Macromolecules

The synthesis of polymers incorporating the phenothiazine moiety allows for the creation of materials with significant potential in optoelectronic applications, such as polymer light-emitting diodes (PLEDs).

Yamamoto Polymerization for Poly(10-octyl-10H-phenothiazine)

Yamamoto polymerization is a nickel-catalyzed coupling reaction used to synthesize conjugated polymers. It is particularly effective for the polymerization of dihaloaromatic compounds. This method has been successfully applied to synthesize Poly(10-octyl-10H-phenothiazine-3,7-diyl) (POP). elsevierpure.comtandfonline.comtandfonline.com

The polymerization of 3,7-dibromo-10-octyl-10H-phenothiazine via the Yamamoto reaction yields the corresponding homopolymer, POP. Research has shown that the resulting polymers can achieve number-average molecular weights (Mn) ranging from 17,000 to 300,000 g/mol , although they may exhibit broad polydispersity. elsevierpure.comtandfonline.com These polymers are investigated for their optical properties; for instance, POP has a maximum UV-Visible absorption around 403 nm and a photoluminescence (PL) emission peak at approximately 480 nm. elsevierpure.comtandfonline.com

| Property | Value | Reference |

|---|---|---|

| Number-Average Molecular Weight (Mn) | 17,000 - 300,000 g/mol | elsevierpure.comtandfonline.com |

| Polydispersity Index (PDI) | 1.6 - 6.5 | tandfonline.com |

| Max UV-Vis Absorption (λmax) | ~403 nm | elsevierpure.comtandfonline.com |

| Photoluminescence (PL) Emission | ~480 nm | elsevierpure.comtandfonline.com |

Direct Arylation Polycondensation for Alternating Copolymers

Direct Arylation Polycondensation (DAP) has emerged as a more atom-economical and environmentally friendly method for synthesizing conjugated polymers, as it avoids the need for pre-synthesized organometallic monomers. researchgate.net This palladium-catalyzed reaction directly couples C-H bonds with C-X bonds (where X is a halide). nih.gov

Characterization and Structural Elucidation of Octyl Phenothiazine Derivatives

Spectroscopic Techniques for Structural Confirmation

Spectroscopy is a cornerstone of chemical analysis, relying on the interaction of electromagnetic radiation with matter to deduce molecular structures. Different regions of the electromagnetic spectrum provide unique insights into the various aspects of a molecule's composition and bonding.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the carbon-hydrogen framework of organic molecules.

¹H NMR: Proton NMR provides detailed information about the chemical environment of hydrogen atoms in a molecule. For 10-octyl-10H-phenothiazine, the ¹H NMR spectrum in deuterated chloroform (B151607) (CDCl₃) exhibits characteristic signals. A triplet at approximately 0.896 ppm corresponds to the terminal methyl (CH₃) group of the octyl chain. The methylene (B1212753) (CH₂) groups of the octyl chain appear as a multiplet between 1.2 and 1.4 ppm, with the two methylene groups adjacent to the nitrogen and the terminal methyl group showing distinct signals around 1.449 ppm and 1.825 ppm, respectively. The N-CH₂ protons resonate as a triplet at about 3.858 ppm. The aromatic protons of the phenothiazine (B1677639) core appear as multiplets in the region of 6.929 to 7.171 ppm. emerald.com In a derivative, (E)-2-((10-Octyl-10H-phenothiazin-3-yl)methylene)hydrazine-1-carbothioamide) (PTZHC), the aromatic protons are observed in the range of 7.76–7.80 ppm. researchgate.net

¹³C NMR: Carbon-13 NMR spectroscopy provides information about the carbon skeleton of a molecule. In the ¹³C NMR spectrum of 10-octyl-10H-phenothiazine, the carbons of the octyl chain resonate at lower chemical shifts (upfield), while the aromatic carbons of the phenothiazine ring appear at higher chemical shifts (downfield). emerald.com For instance, the terminal methyl carbon appears around 14.21 ppm, and the various methylene carbons are observed between 22.81 and 31.69 ppm. The carbon of the N-CH₂ group is found at approximately 47.91 ppm. The aromatic carbons of the phenothiazine core give rise to signals in the range of 115.83 to 145.30 ppm. emerald.com In a related derivative, 3,7-dibromo-10-octyl-10H-phenothiazine, the carbon signals are shifted due to the presence of the bromine atoms. rsc.org

¹H and ¹³C NMR Data for 10-octyl-10H-phenothiazine and a Derivative

| Compound | Nucleus | Chemical Shift (ppm) | Multiplicity | Assignment |

| 10-octyl-10H-phenothiazine emerald.com | ¹H | 0.896 | t | -CH₃ |

| ¹H | 1.2-1.4 | m | -(CH₂)₄- | |

| ¹H | 1.449 | q | -CH₂- | |

| ¹H | 1.825 | q | -CH₂- | |

| ¹H | 3.858 | t | N-CH₂- | |

| ¹H | 6.929-7.171 | m | Ar-H | |

| ¹³C | 14.21 | -CH₃ | ||

| ¹³C | 22.81, 26.88, 27.09, 31.69 | -(CH₂)₆- | ||

| ¹³C | 47.91 | N-CH₂- | ||

| ¹³C | 115.83, 122.69, 125.17, 127.40, 127.65, 145.30 | Ar-C | ||

| (E)-3-(10-Octyl-10H-phenothiazin-3-yl)-2-(1H-tetrazol-5-yl)acrylic acid (POTA) mdpi.com | ¹H | 0.82 | t | -CH₃ |

| ¹H | 1.17-1.34 | m | -(CH₂)₅- | |

| ¹H | 1.59-1.65 | m | -CH₂- | |

| ¹H | 3.84 | t | N-CH₂- | |

| ¹H | 6.77-8.02 | m | Ar-H, Vinyl-H | |

| ¹³C | 12.86 | -CH₃ | ||

| ¹³C | 22.03, 26.37, 28.81, 28.87, 31.25 | -(CH₂)₅- | ||

| ¹³C | 46.85 | N-CH₂- | ||

| ¹³C | 115.54-146.88 | Ar-C, Vinyl-C, C=O, Tetrazole-C |

FT-IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The FT-IR spectrum of 10-octyl-10H-phenothiazine displays characteristic absorption bands. The C-H stretching vibrations of the aliphatic octyl group are observed in the region of 2854-2953 cm⁻¹. Aromatic C-H stretching appears around 3063 cm⁻¹. The C=C stretching vibrations of the aromatic rings are typically found at 1594 cm⁻¹ and 1571 cm⁻¹. emerald.com For derivatives such as (E)-3-(10-Octyl-10H-phenothiazin-3-yl)-2-(1H-tetrazol-5-yl)acrylic acid (POTA), additional peaks are observed, including a C=O stretch for the carboxylic acid group at 1736 cm⁻¹ and a C-N stretch at 1567 cm⁻¹. mdpi.com

Key FT-IR Absorption Bands for 10-octyl-10H-phenothiazine Derivatives

| Compound | Wavenumber (cm⁻¹) | Functional Group Assignment |

| 10-octyl-10H-phenothiazine emerald.com | 3063.84 | C-H olefinic |

| 2953.83, 2924.75, 2854.52 | C-H aliphatic | |

| 1594.00, 1571.29, 1456.74 | C=C stretches | |

| (E)-3-(10-Octyl-10H-phenothiazin-3-yl)-2-(1H-tetrazol-5-yl)acrylic acid (POTA) mdpi.com | 2954 | O-H stretch |

| 2917, 2848 | C-H aliphatic | |

| 1736 | C=O carboxylic group | |

| 1591 | C=C stretch | |

| 1567 | C-N stretch | |

| 1058 | N-N stretch |

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light excites electrons from lower to higher energy orbitals. For phenothiazine derivatives, the UV-Vis spectra typically show two main absorption bands. acs.org The bands in the higher energy UV region (around 300 nm) are attributed to π-π* transitions within the aromatic system of the phenothiazine core. acs.orgnih.gov A broader band at lower energy, often in the visible region (400-500 nm), is associated with an intramolecular charge transfer (ICT) from the electron-donating phenothiazine unit to an electron-accepting part of the molecule. rsc.orgacs.org The exact position of these absorption maxima can be influenced by the solvent polarity and the nature of the substituents on the phenothiazine ring. researchgate.netrsc.org For example, polymers containing 10-octylphenothiazine units exhibit absorption maxima ranging from 285 to 403 nm. elsevierpure.com

UV-Vis Absorption Data for 2-octyl-10H-phenothiazine Derivatives

| Compound/Polymer | Solvent | Absorption Maxima (λmax, nm) |

| 2-((10-octyl-10H-phenothiazin-3-yl)methylene)malononitrile nih.gov | Dichloromethane | ~320, ~480 |

| PzDBS (polymer) rsc.org | Dichloromethane | 260-350, 385 |

| PzDBS-L (polymer) rsc.org | Dichloromethane | 260-350, 404 |

| POTOSF (copolymer) elsevierpure.com | Not specified | 285-403 |

| Phenothiazine-imidazole dyes (2a, 2b) acs.org | Chloroform, Methanol, DMF | ~300, 400-500 |

High-Resolution Mass Spectrometry (HRMS) provides a very precise measurement of the mass-to-charge ratio of a molecule, allowing for the determination of its elemental formula. For 10-octyl-10H-phenothiazine, the calculated molecular weight for the formula C₂₀H₂₅NS is 311.49. HRMS analysis would be expected to find a molecular ion peak [M+H]⁺ at approximately 312.1780. rsc.org This technique is crucial for confirming the identity of a newly synthesized compound.

Elemental analysis provides the percentage composition of elements (carbon, hydrogen, nitrogen, sulfur, etc.) in a compound. The experimental percentages are then compared with the theoretical values calculated from the proposed molecular formula. For a derivative of 10-octyl-phenothiazine, 7,7'(benzoc1,2,5thiadiazole-4,7-diyl)bis(10-octyl-10H-phenothiazine-3-carbaldehyde), the calculated elemental analysis was C, 71.16%; H, 6.10%; N, 6.92%; S, 11.87%; O, 3.95%. The found values were C, 71.0%; H, 6.2%; N, 7.0%; S, 11.9%; O, 4.0%, which are in close agreement with the calculated values. rsc.org

X-ray Crystallography for Three-Dimensional Structure Analysis

For phenothiazine derivatives, X-ray crystallography has been used to confirm their structures and to study their packing in the solid state. nih.gov For example, the crystal structures of 2-((10-hexyl-10H-phenothiazin-3-yl)methylene)malononitrile and 2-((10-octyl-10H-phenothiazin-3-yl)methylene)malononitrile have been determined. nih.gov The latter compound, with the octyl chain, was found to crystallize in the P-1 space group and exhibited an interesting feature of having four independent molecules in its asymmetric unit. nih.gov This technique provides unequivocal proof of the molecular structure.

Chromatographic Analysis (e.g., Gel Permeation Chromatography for Polymers)

Chromatographic techniques are used to separate and analyze mixtures of compounds. For polymeric materials derived from 2-octyl-10H-phenothiazine, Gel Permeation Chromatography (GPC) is a particularly important technique. GPC separates polymers based on their size in solution. This allows for the determination of the number-average molecular weight (Mn) and the weight-average molecular weight (Mw) of the polymer, as well as the polydispersity index (PDI), which is a measure of the distribution of molecular weights in the polymer sample.

For copolymers of 10-octylphenothiazine, GPC analysis has shown number-average molecular weights ranging from 8,400 to 27,900 g/mol and weight-average molecular weights from 10,800 to 102,900 g/mol . mdpi.com In another study, copolymers of 10-octylphenothiazine showed weight-average molecular numbers (Mn) ranging from 17,000 to 300,000 g/mol with a polydispersity index of 1.66. elsevierpure.com This information is crucial for understanding the physical and electronic properties of these polymeric materials.

Computational and Theoretical Investigations of Electronic and Molecular Properties

Density Functional Theory (DFT) for Ground State Properties

DFT has become a standard method for investigating the ground state properties of molecular systems, offering a balance between accuracy and computational cost.

Molecular Geometry Optimization and Conformational Analysis

Computational studies on related N-octylphenothiazine derivatives have shown that the alkyl chain can adopt various conformations. acs.org The butterfly angle of the phenothiazine (B1677639) core in related structures has been calculated to be around 141 degrees in the ground state. acs.org For derivatives of 10-octyl-phenothiazine, the orientation of the octyl chain can impact the packing of the molecules in a solid state, which in turn affects material properties like charge carrier mobility. researchgate.net In some crystal structures of related compounds, the octyl chain has been observed to be disordered. nih.gov

| Parameter | Description | Typical Calculated Values for Related N-Octylphenothiazine Derivatives |

| Butterfly Angle | The dihedral angle between the two benzene (B151609) rings of the phenothiazine core. | ~141° (ground state) acs.org |

| C-S-C Angle | The bond angle around the sulfur atom in the thiazine (B8601807) ring. | Data not available for the specific compound |

| C-N-C Angle | The bond angle around the nitrogen atom in the thiazine ring. | Data not available for the specific compound |

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) maps are valuable tools for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attacks. For phenothiazine derivatives, the MEP map typically shows a region of negative potential (electron-rich) around the nitrogen and sulfur atoms, indicating their nucleophilic character. researchgate.net Conversely, the hydrogen atoms of the aromatic rings exhibit a positive potential (electron-poor).

In related phenothiazine compounds, the MEP analysis has been used to identify the potential sites for chemical reactions. nih.govresearchgate.net The electron-donating nature of the phenothiazine core makes it susceptible to electrophilic substitution.

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Energy Levels and Distribution)

The Frontier Molecular Orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for understanding the electronic properties and reactivity of a molecule. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's chemical stability and its ability to absorb light.

In phenothiazine derivatives, the HOMO is typically localized on the electron-rich phenothiazine ring, particularly on the nitrogen and sulfur atoms, reflecting its strong electron-donating character. nih.govsemanticscholar.org The LUMO distribution, however, can vary significantly depending on the nature and position of any substituent groups. nih.govscispace.com For the parent 10-octyl-10H-phenothiazine structure, it is the dominant contributor to the HOMO in its derivatives. nih.govsemanticscholar.org

The energy of the HOMO is related to the ionization potential, while the LUMO energy is related to the electron affinity. A smaller HOMO-LUMO gap generally corresponds to a higher reactivity and a red-shift in the absorption spectrum. For related phenothiazine derivatives, the calculated HOMO-LUMO energy gaps are typically in the range of 2.6 to 2.8 eV. nih.govsemanticscholar.org

| Molecular Orbital | Description | Typical Calculated Energy Levels for Related Phenothiazine Derivatives (eV) |

| HOMO | Highest Occupied Molecular Orbital | -5.2 to -5.4 nih.govsemanticscholar.org |

| LUMO | Lowest Unoccupied Molecular Orbital | -2.5 to -2.6 nih.govsemanticscholar.org |

| Energy Gap (ΔE) | Difference between LUMO and HOMO energies | 2.63 to 2.79 nih.gov |

Note: The data presented is for derivatives of 10-octyl-phenothiazine and not for the specific compound 2-octyl-10H-phenothiazine.

Time-Dependent Density Functional Theory (TD-DFT) for Excited State Dynamics

TD-DFT is a computational method used to investigate the electronic excited states of molecules, providing insights into their absorption and emission properties.

Theoretical Absorption and Emission Spectra Prediction

TD-DFT calculations can predict the electronic absorption spectra of molecules by determining the energies and oscillator strengths of electronic transitions from the ground state to various excited states. For phenothiazine derivatives, the absorption spectra typically exhibit intense bands in the UV-Vis region. researchgate.netemerald.com These transitions are often characterized as π-π* and n-π* transitions. nih.gov

In studies of related phenothiazine compounds, TD-DFT calculations have been used to assign the observed absorption bands to specific electronic transitions, such as the HOMO to LUMO transition. nih.govsemanticscholar.org The theoretical spectra are often in good agreement with experimental measurements. acs.org For instance, in derivatives of 10-octyl-phenothiazine, the main absorption bands are often attributed to intramolecular charge transfer (ICT) from the electron-donating phenothiazine core to an acceptor moiety. nih.gov

Similarly, TD-DFT can be employed to predict the fluorescence emission spectra by calculating the energy of the transition from the first excited state back to the ground state. The difference between the absorption and emission maxima is the Stokes shift. Phenothiazine derivatives are known to be fluorescent, and their emission properties are sensitive to the solvent polarity. researchgate.netnih.gov

| Spectral Property | Description | Typical Calculated/Observed Values for Related Phenothiazine Derivatives |

| λmax (Absorption) | Wavelength of maximum absorption. | ~356-384 nm (calculated for HOMO-LUMO transition in derivatives) semanticscholar.org |

| λem (Emission) | Wavelength of maximum emission. | Varies with solvent and substitution researchgate.net |

| Oscillator Strength (f) | A measure of the intensity of an electronic transition. | Varies depending on the specific transition |

Note: The values are for derivatives of 10-octyl-phenothiazine and are not specific to 2-octyl-10H-phenothiazine.

Excited State Stability Investigations

The stability of the excited state is a critical factor in determining the photophysical behavior of a molecule, including its fluorescence quantum yield and photochemical reactivity. TD-DFT can be used to investigate the geometry and electronic structure of the molecule in its excited state.

Upon excitation, the geometry of the phenothiazine core can change. For instance, the butterfly angle of the phenothiazine ring has been shown to increase in the excited state in related compounds. acs.org This structural relaxation in the excited state contributes to the Stokes shift. Investigations into the excited state of phenothiazine derivatives are important for applications such as dye-sensitized solar cells, where efficient charge separation and injection from the excited dye to a semiconductor are required. nih.govscispace.com The stability of the excited state can also influence the potential for photodegradation. researchgate.net

Nonlinear Optical (NLO) Properties Calculations

Nonlinear optical (NLO) materials are at the forefront of modern photonics and optoelectronics, with applications in optical limiting, data storage, and telecommunications. tandfonline.com Organic molecules featuring a donor-π-acceptor (D-π-A) architecture are of particular interest due to their large NLO responses. nih.gov The phenothiazine moiety, with its electron-rich nature, serves as an excellent electron donor. researchgate.net Quantum chemical calculations are frequently used to predict the NLO behavior of these materials. tandfonline.com

The key to a molecule's second-order NLO response lies in its molecular first hyperpolarizability (β). tandfonline.com This property is a third-rank tensor that quantifies the nonlinear response of a molecule to an external electric field. tandfonline.com Theoretical studies on 10-octyl thiophene-based phenothiazine (10-OTBP) and its derivatives have been conducted using DFT calculations with the B3LYP and BLYP functionals and a 6-31G* basis set to determine their NLO properties in both the gas phase and in solvents like acetone (B3395972) and tetrahydrofuran (B95107) (THF). tandfonline.comtandfonline.com

Research shows that substituting the phenothiazine core can significantly enhance NLO properties. tandfonline.comtandfonline.com For instance, the introduction of acceptor groups like 2-CH═C(CN)COOH and 2-NO₂ to the 10-OTBP structure leads to a substantial increase in the first hyperpolarizability (β) value. tandfonline.com The calculated β values for 10-OTBP and its substituted analogues demonstrate that these modifications improve their second-order susceptibilities. tandfonline.com The values increase in the presence of solvents, correlating with the solvent's dielectric constant. tandfonline.com These findings highlight that such substituted analogues possess better NLO behaviors than the unsubstituted parent compound. tandfonline.combohrium.com Furthermore, studies on 2-((10-octyl-10H-phenothiazin-3-yl)methylene)malononitrile confirm that high first hyperpolarizability values make these compounds promising candidates for photonic applications. nih.govnih.govresearchgate.net

| Compound | β in Vacuum (x 10-30 esu) |

|---|---|

| 10-OTBP (unsubstituted) | 1.09 |

| 10-OTBP with 2-NO2 substituent | 4.67 |

| 10-OTBP with 2-CH═C(CN)COOH substituent | 5.13 |

Solvatochromic Behavior Modeling

Solvatochromism, the change in a substance's color with the polarity of the solvent, is a key feature of molecules with significant intramolecular charge transfer (ICT). researchgate.netresearchgate.net The electronic absorption and emission spectra of phenothiazine derivatives are often highly dependent on the solvent environment. researchgate.netresearchgate.net

Theoretical modeling, typically using DFT and time-dependent DFT (TD-DFT), is employed to explore these solvent effects. researchgate.netemerald.com For example, a study on a new A-π-D-π-A phenothiazine derivative, 2,2'-((10-octyl-10H-phenothiazine-3,7-diyl)bis(ethene-2,1-diyl))bis(1-ethyl-3,3-dimethyl-3H-indol-1-ium)iodide (PTZ-BEI), showed that its electronic and emission spectra were strongly solvent-dependent in both wavelength and intensity. researchgate.net The Stokes' shift, which is the difference between the maximum wavelengths of emission and absorption, increased significantly with solvent polarity, indicating a more pronounced charge transfer in the excited state. researchgate.net

Similarly, a novel phenothiazine derivative conjugated with vinylcyclohexenyl-malononitrile (PTZ-CDN), synthesized from 10-octyl-10H-phenothiazine-3,7-dicarbaldehyde, exhibited a bathochromic (red) shift in its maximum absorption wavelength (λmax) as the solvent polarity increased. researchgate.net This behavior is attributed to the ICT characteristics of the π-π* transition. researchgate.net Computational studies help to simulate these electron spectra in both gaseous and solvated states, providing a deeper understanding of the underlying solvent-solute interactions, which can include dipole-dipole interactions and hydrogen bonding. researchgate.net

| Derivative Structure | Observed Behavior | Modeling Approach | Reference |

|---|---|---|---|

| A-π-D-π-A type (PTZ-BEI) | Strongly solvent-dependent absorption and emission; Stokes' shift increases with solvent polarity. | DFT at B3LYP level for geometrical optimization and simulation of electron spectra in gaseous and solvated states. | researchgate.net |

| Conjugated with vinylcyclohexenyl-malononitrile (PTZ-CDN) | Bathochromic shift of λmax with increasing solvent polarity. | UV-vis absorption spectra analysis supported by understanding of ICT and π-π* transitions. | researchgate.net |

Molecular Dynamics Simulations for Polymeric Systems

Molecular dynamics (MD) simulations are a powerful computational method used to study the physical movements of atoms and molecules over time. kashanu.ac.ir For polymeric systems, MD simulations provide critical insights into material properties such as morphology, chain conformation, diffusion, and thermophysical characteristics like glass transition temperature (Tg). chemrxiv.orgresearchgate.net Recent advances in GPU hardware have enabled the simulation of large molecular systems over long trajectories, enhancing the predictive power of this technique. chemrxiv.org

While specific MD simulation studies focusing exclusively on polymers incorporating 2-octyl-10H-phenothiazine are not widely documented, the established methodology for simulating amorphous polymers is directly applicable. The process begins with the creation of polymer chains from constituent monomers using specialized software, which are then packed into a simulation box at a defined concentration. worktribe.com An appropriate force field, such as OPLS (Optimized Potentials for Liquids Simulation), is assigned to describe the interatomic potentials. chemrxiv.org

The simulation protocol typically involves several key steps:

Energy Minimization: To relax the initial structure and remove unfavorable contacts.

Equilibration: The system is equilibrated under controlled conditions. This often involves a sequence of simulations in different thermodynamic ensembles, such as NVT (constant number of particles, volume, and temperature) followed by NPT (constant number of particles, pressure, and temperature), to achieve a relaxed, stable state at the desired temperature and pressure. kashanu.ac.irnih.gov

Production Run: After equilibration, a long simulation run is performed to collect data for analysis. nih.gov

Analysis: Trajectories are analyzed to calculate various properties. For a polymer containing the 2-octyl-10H-phenothiazine moiety, this could include the radius of gyration of the polymer chains, interaction energies between the polymer and other components (e.g., solvents or nanoparticles), and the mean square displacement (MSD) to determine the mobility and diffusion coefficients of molecules within the polymer matrix. kashanu.ac.irresearchgate.net

By applying this methodology, researchers can predict how the inclusion of the 2-octyl-10H-phenothiazine unit would affect the bulk properties of a polymer, guiding the development of new functional materials for various advanced applications.

Photophysical and Optoelectronic Characteristics

Absorption and Emission Profile Analysis

The electronic absorption and emission spectra of phenothiazine (B1677639) derivatives are characterized by transitions involving the delocalized π-electron system of the aromatic rings and the heteroatoms.

Phenothiazine and its derivatives are well-known for exhibiting intramolecular charge transfer (ICT) states. This phenomenon arises from the electron-donating capability of the phenothiazine nucleus, which can lead to a charge separation within the molecule upon photoexcitation. The nitrogen and sulfur heteroatoms act as potent electron donors. For 2-octyl-10H-phenothiazine, it is anticipated that an absorption band corresponding to an ICT transition would be present in its UV-visible spectrum. The specific wavelength (λmax) of this band would be influenced by the solvent environment.

Following photoexcitation, 2-octyl-10H-phenothiazine is expected to exhibit fluorescence. The emission spectrum would likely be broad and unstructured, which is characteristic of molecules undergoing ICT upon excitation. The Stokes shift, which is the difference in wavelength between the maximum of the absorption and the maximum of the emission, is a key indicator of the extent of the change in molecular geometry and electronic distribution between the ground and excited states. A significant Stokes shift would be anticipated, particularly in polar solvents, reflecting a more pronounced charge transfer character in the excited state.

The photoluminescence quantum yield (PLQY) quantifies the efficiency of the fluorescence process. It is defined as the ratio of the number of photons emitted to the number of photons absorbed. The PLQY of 2-octyl-10H-phenothiazine would be highly dependent on the solvent and the specific molecular environment. Non-radiative decay pathways, such as intersystem crossing and internal conversion, can compete with fluorescence, thereby reducing the quantum yield.

Solvatochromism and Solvent Polarity Effects

Solvatochromism, the change in the color of a substance depending on the polarity of the solvent, is a hallmark of compounds with a significant change in dipole moment between the ground and excited states. Due to the expected ICT character of 2-octyl-10H-phenothiazine, it is predicted to exhibit positive solvatochromism. This means that as the polarity of the solvent increases, the emission spectrum would shift to longer wavelengths (a red shift). This is because polar solvents can better stabilize the more polar excited ICT state compared to the less polar ground state, thus lowering the energy of the excited state and resulting in a lower energy (longer wavelength) emission.

Electrochemical Properties and Redox Behavior

The electrochemical properties of phenothiazine derivatives are central to their application in various electronic devices.

Cyclic Voltammetry for Redox Potentials

Cyclic voltammetry (CV) is a powerful electrochemical technique used to investigate the redox properties of chemical compounds. By measuring the current that develops in an electrochemical cell as the potential is varied, CV can determine the oxidation and reduction potentials of a substance. For phenothiazine and its derivatives, this method is crucial for determining the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), which are key parameters for assessing their suitability in optoelectronic applications.

The fundamental process in the cyclic voltammetry of phenothiazines involves the removal of electrons (oxidation) from the molecule, typically a one-electron process, to form a stable radical cation. cdnsciencepub.com The potential at which this occurs is a direct measure of the energy required to remove an electron from the HOMO level. Subsequent oxidation may occur at higher potentials to form a dication. researchgate.net The reversibility of these redox processes provides insight into the stability of the oxidized species, a critical factor for materials used in rechargeable batteries or as photocatalysts. rsc.orgacs.org

While specific cyclic voltammetry data for 2-octyl-10H-phenothiazine is not extensively detailed in the reviewed literature, the electrochemical behavior of the parent compound, 10H-phenothiazine, and its various substituted derivatives provides a strong framework for understanding its expected properties. The introduction of substituents onto the phenothiazine core can significantly tune its redox potentials. Generally, electron-donating groups lower the oxidation potential, making the compound easier to oxidize, while electron-withdrawing groups have the opposite effect. chemrxiv.org

The redox potentials and calculated energy levels for the parent 10H-phenothiazine and several related N-substituted and C-substituted derivatives are presented below to illustrate these electronic effects. The HOMO energy levels are typically calculated from the onset potential of the first oxidation wave. rsc.org

Table 1: Redox Potentials and Energy Levels of Phenothiazine Derivatives

| Compound Name | First Oxidation Potential (E½ or Eonset vs. Fc/Fc+) [V] | HOMO Level [eV] | Second Oxidation Potential (E½ vs. Fc/Fc+) [V] | LUMO Level [eV] | Reference |

|---|---|---|---|---|---|

| 10H-Phenothiazine (PTZ) | 0.16 | -5.04 | - | -2.17 (Excited State) | rsc.org |

| 10-Phenylphenothiazine | 0.26 | -5.14 | - | -2.12 (Excited State) | rsc.org |

| 10-(Naphthalen-1-yl)phenothiazine | 0.36 | -5.24 | - | -2.15 (Excited State) | rsc.org |

| 10-Octyl-phenothiazine derivative (2a)¹ | 0.40 (Eox) | -5.19 | Non-reversible | -2.31 | semanticscholar.org |

| 10-Octyl-phenothiazine derivative (2b)² | 0.42 (Eox) | -5.21 | Non-reversible | -2.31 | semanticscholar.org |

| 10-Octyl-phenothiazine derivative (2c)³ | 0.47 (Eox) | -5.26 | Non-reversible | -2.34 | semanticscholar.org |

¹Derivative 2a is a D-π-D-π-A type dye with a dibenzothiophene (B1670422) unit. semanticscholar.org ²Derivative 2b is a D-π-D-π-A type dye with a 2,2'-bithienyl unit. semanticscholar.org ³Derivative 2c is a D-π-D-π-A type dye with a 9,9'-dibutylfluorenyl unit. semanticscholar.org ⁴POTA is (E)-3-(10-Octyl-10H-phenothiazin-3-yl)-2-(1H-tetrazol-5-yl)acrylic acid. nih.gov

The data shows that the parent 10H-phenothiazine exhibits a reversible oxidation wave at a relatively low potential (0.16 V vs. Fc/Fc+). rsc.org The introduction of aryl groups at the N-10 position, as seen in 10-phenylphenothiazine and 10-(naphthalen-1-yl)phenothiazine, increases the oxidation potential, indicating a stabilization of the HOMO level. rsc.org This is contrary to the effect of simple alkyl groups at the N-10 position, which are generally considered electron-donating and would be expected to lower the oxidation potential.

For the 10-octyl-phenothiazine derivatives studied for dye-sensitized solar cells, the oxidation potentials are influenced by the entire molecular structure, including acceptor and π-linker units. semanticscholar.org For instance, derivatives 2a, 2b, and 2c show irreversible reduction processes and oxidation potentials ranging from 0.40 V to 0.47 V, which characterize the electron-donating nature of the phenothiazine unit within the larger dye molecule. semanticscholar.org The differences in their oxidation potentials are attributed to the varying electron-donating effects of the linked end-capped groups. semanticscholar.org Similarly, the HOMO and LUMO levels of derivative POTA (-5.28 eV and -3.01 eV, respectively) are appropriate for its application in dye-sensitized solar cells. nih.gov

Based on these findings, it can be inferred that 2-octyl-10H-phenothiazine, with an electron-donating octyl group directly attached to the phenothiazine ring, would likely exhibit a lower oxidation potential compared to the unsubstituted 10H-phenothiazine. This would correspond to a higher HOMO energy level, making it a stronger electron donor.

Applications in Functional Materials

Charge Transfer Materials and Donor-Acceptor (D-π-A) Systems

The compound 2-octyl-10H-phenothiazine and its isomers, particularly 10-octyl-10H-phenothiazine, serve as a foundational electron-donor unit in the design of advanced functional materials. researchgate.netemerald.com The inherent electron-rich nature of the phenothiazine (B1677639) core, with its sulfur and nitrogen heteroatoms, makes it a powerful building block for molecules designed for charge transfer applications. emerald.comnih.gov These molecules are frequently engineered with a Donor-π-Acceptor (D-π-A) architecture, where the phenothiazine acts as the donor (D), linked by a π-conjugated bridge to an electron-acceptor moiety (A). researchgate.netresearchgate.net This strategic arrangement facilitates intramolecular charge transfer (ICT) upon photoexcitation, a critical process for applications in organic electronics. emerald.comresearchgate.net

The octyl group attached to the phenothiazine nitrogen (at the 10-position) is not just a passive substituent. It significantly enhances the solubility of these dyes in organic solvents, which is crucial for their processing and fabrication into devices. Furthermore, the long alkyl chain can help prevent molecular aggregation on semiconductor surfaces, such as TiO2 in dye-sensitized solar cells (DSSCs), and reduce charge recombination rates, ultimately improving device performance and stability. nih.gov

Researchers have synthesized and investigated a wide array of D-π-A and related D-A-π-A or D-π-D-π-A systems based on the 10-octyl-10H-phenothiazine scaffold for use in DSSCs. nih.govscispace.comacs.org In these systems, the phenothiazine donor is connected to various acceptor units, like cyanoacrylic acid or malononitrile (B47326) derivatives, often through different π-conjugated linkers such as thiophene (B33073) or acetylene (B1199291) units. researchgate.netnih.govresearchgate.net The choice of the acceptor and the π-bridge allows for the fine-tuning of the molecule's electronic and optical properties. researchgate.net

Detailed studies involving cyclic voltammetry and UV-Vis absorption spectroscopy have been conducted to determine the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels of these compounds. nih.govmdpi.com These parameters are vital for ensuring efficient electron injection from the excited dye into the conduction band of a semiconductor (like TiO2) and effective dye regeneration by the electrolyte in a solar cell. nih.govacs.org Theoretical studies using Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) often complement experimental findings, providing deeper insights into the electron distribution in the frontier molecular orbitals and the nature of the electronic transitions. researchgate.netnih.gov For instance, in many 10-octyl-10H-phenothiazine-based dyes, the HOMO is predominantly localized on the phenothiazine donor unit, while the LUMO is centered on the acceptor and the π-linker, confirming the desired charge separation characteristic of D-π-A systems. acs.org

The following tables summarize the photophysical and electrochemical properties of several representative D-π-A dyes incorporating the 10-octyl-10H-phenothiazine core, showcasing the impact of different structural modifications on their performance in functional materials.

Table 1: Photophysical Properties of 10-octyl-10H-phenothiazine Based Dyes

This table details the absorption maxima (λmax), molar extinction coefficients (ε), and emission maxima (λem) for various phenothiazine derivatives, illustrating how structural changes influence their light-harvesting capabilities.

| Compound Name/Identifier | π-Linker | Acceptor Group | Absorption Max (λmax) (nm) | Molar Extinction Coefficient (ε) (M⁻¹cm⁻¹) | Emission Max (λem) (nm) | Source |

| P1 | Thiophene | Cyanoacrylic acid | 485 | 39,800 | 668 | researchgate.net |

| P2 | Thiophene | Cyanoacrylic acid | 480 | 44,700 | 659 | researchgate.net |

| P3 | Thiophene | Cyanoacrylic acid | 473 | 48,100 | 654 | researchgate.net |

| 2-((10-octyl-10H-phenothiazin-3-yl)methylene)malononitrile (3b) | Methylene (B1212753) | Malononitrile | 467 | - | - | researchgate.net |

| PTZ-CDN | Vinylcyclohexenyl | Malononitrile | 497-531 | High | 582-667 | researchgate.net |

| AI-1 | Benzo[c] researchgate.netscispace.comCurrent time information in Bangalore, IN.thiadiazole | Cyanoacrylic acid | 486 | 24,000 | - | scispace.com |

| AI-2 | Benzo[d] nih.govscispace.comCurrent time information in Bangalore, IN.triazole | Cyanoacrylic acid | 474 | 22,000 | - | scispace.com |

| P4 | Acetylene-p-cyanophenyl | Dicyanovinyl | ~480 | - | ~620 (in CHCl3) | bohrium.com |

Table 2: Electrochemical and Photovoltaic Data of 10-octyl-10H-phenothiazine Based Dyes in DSSCs

This table presents the HOMO and LUMO energy levels, which determine the feasibility of electron transfer processes, alongside the key performance metrics of dye-sensitized solar cells (DSSCs) using these dyes.

| Compound Name/Identifier | HOMO (eV) | LUMO (eV) | Jsc (mA cm⁻²) | Voc (mV) | PCE (%) | Source |

| 2a | -5.25 | -2.52 | - | - | 4.01 | acs.org |

| 2b | -5.25 | -2.52 | - | - | 3.52 | acs.org |

| 2a (dibenzothiophenyl) | -5.46 | -3.12 | 8.87 | 700 | 4.19 | nih.gov |

| 2b (2,2'-bithienyl) | -5.33 | -3.07 | 9.64 | 720 | 4.76 | nih.gov |

| 2c (9,9'-dibutylfluorenyl) | -5.35 | -3.06 | 9.42 | 700 | 4.54 | nih.gov |

| AI-1 | -5.40 | -3.10 | 16.4 | 690 | 8.5 | scispace.com |

| AI-2 | -5.45 | -3.00 | 14.8 | 650 | 7.0 | scispace.com |

| POTA | -5.33 | -3.14 | - | - | - | mdpi.com |

In Vitro Chemical Biology Investigations

Antioxidant Activity Assessment

Phenothiazine (B1677639) and its derivatives are recognized for their antioxidant properties, which are rooted in the chemical characteristics of the parent molecule. nih.gov The addition of various functional groups can significantly modify these antiradical capabilities. nih.gov The core mechanism involves the donation of an electron and a proton from the nitrogen atom of the phenothiazine ring to neutralize free radicals.

Voltammetry has been employed to study the antioxidant activity of phenothiazine derivatives by observing the electroreduction of oxygen (O2) and its radical forms. mdpi.com In these studies, phenothiazine compounds have been shown to exhibit antioxidant activity by reducing the current of the oxygen electroreduction process, which indicates an interaction with oxygen and its reactive radical species. mdpi.comresearchgate.net

The mechanism of this interaction is described as a chemical-electrochemical (CE) process, where the phenothiazine derivative first chemically reacts with molecular oxygen or its radicals, followed by the electrochemical reduction of the remaining oxygen species. mdpi.com The process is considered quasi-reversible. mdpi.com Studies on various phenothiazine derivatives indicate that their antioxidant activity is dependent on concentration and can be enhanced by the presence of electron-donating groups. nih.gov The high oxidizability of the covalently bound sulfur atom in the phenothiazine structure also contributes to its antioxidant potential, leading to the formation of oxidation products like sulfoxide (B87167) and sulfur dioxide. nih.gov While specific voltammetric data for 2-octyl-10H-phenothiazine is not detailed, research on related compounds shows a correlation between lipophilicity and antioxidant activity, suggesting that the long octyl chain could influence its efficacy in non-aqueous environments. nih.gov

Antimicrobial Efficacy Screening (In Vitro)

Phenothiazine derivatives have demonstrated a broad spectrum of antimicrobial activity for many years. iiarjournals.org The specific substitution patterns on the phenothiazine nucleus can cause significant differences in their biological activities. scispace.com

The antibacterial properties of phenothiazine derivatives have been evaluated against a range of both Gram-positive and Gram-negative bacteria. preprints.org The mechanism of action is thought to involve the generation of reactive oxygen species (ROS) and damage to the cell membrane and DNA. nih.govoup.com Several studies have quantified the in vitro efficacy of various phenothiazine compounds through the determination of Minimum Inhibitory Concentration (MIC). For instance, derivatives such as chlorpromazine (B137089) and trifluoperazine (B1681574) have shown notable activity against multidrug-resistant strains of Acinetobacter baumannii. nih.govoup.com While data for 2-octyl-10H-phenothiazine is not specified, studies on related structures with long alkyl chains have shown potent antibacterial effects. For example, ruthenium complexes bearing hexyl or octyl groups displayed significant activity against Gram-positive bacteria. mdpi.com

In addition to their antibacterial effects, phenothiazine derivatives have been screened for their efficacy against various fungal pathogens. conicet.gov.ar The rise in fungal infections, particularly in immunocompromised individuals, has spurred the search for new antifungal agents. conicet.gov.ar Studies have shown that phenothiazines like chlorpromazine and trifluoperazine possess in vitro activity against a wide range of Candida species. nih.gov The antifungal action of these compounds makes them interesting candidates for further development. conicet.gov.ar

Enzyme Inhibition and Cellular Interaction Studies (In Vitro)

The ability of phenothiazine derivatives to interact with and inhibit specific enzymes is a key area of research, opening avenues for therapeutic applications.

Farnesyltransferase (FTase) is a crucial enzyme that catalyzes the post-translational modification of several proteins, including the Ras protein, which is implicated in cancer development. mdpi.com As such, inhibitors of FTase are considered potential anticancer agents. mdpi.com Phenothiazine-based compounds have been identified as a promising class of FTase inhibitors. mdpi.comnih.gov Quantitative structure-activity relationship (SAR) studies have highlighted that the phenothiazine skeleton is vital for this inhibitory activity. mdpi.com The location of a carboxylic acid group, which can interact with the zinc atom in the enzyme's active site, is also critical. mdpi.com Research has led to the identification of potent phenothiazine-cyanochalcone hybrids that act as dual inhibitors of FTase and tubulin polymerization. nih.govresearchgate.net One such study identified a carbazole-cyanochalcone as a highly effective dual inhibitor with submicromolar IC50 values for both human FTase and tubulin polymerization. nih.gov

Tubulin Polymerization Inhibition

The phenothiazine scaffold is a key component in the design of molecules that interfere with microtubule dynamics, a critical process for cell division. nih.gov Microtubules are polymers of tubulin, and their disruption can lead to cell cycle arrest and apoptosis, making them a prime target for anticancer therapies. nih.govnih.gov

Researchers have developed various phenothiazine derivatives that demonstrate significant tubulin polymerization inhibition. researchgate.net By interacting with tubulin, these inhibitors can block cells in the G2/M phase of the cell cycle. nih.gov

Phenothiazine-Cyanochalcones: A library of cyanochalcones incorporating the phenothiazine structure was designed to act as dual inhibitors of farnesyltransferase and tubulin polymerization. nih.gov In tubulin polymerization assays, some of these compounds were found to be potent inhibitors, with activity significantly exceeding that of reference compounds like phenstatin (B1242451) and (-)-desoxypodophyllotoxin. nih.gov

Indolizine-Phenothiazine Hybrids: In a strategy to develop dual inhibitors, a series of hybrids combining indolizine (B1195054) and phenothiazine were synthesized. nih.gov These hybrid compounds, particularly those with a ketone linker, proved to be potent inhibitors of tubulin polymerization, with an efficacy comparable to reference inhibitors. nih.gov

Triazolopyridine Hybrids: Molecular docking studies on a hybrid molecule containing a phenothiazine core linked to a triazolopyridine system suggested a potential binding to the cavity of tubulin. nih.gov This interaction, which could disrupt the cell cycle, was supported by in vitro results demonstrating cell cycle arrest in the G2/M phase. nih.gov

Antiproliferative Effects on Cancer Cell Lines (In Vitro)

The phenothiazine nucleus is a foundational structure for numerous compounds exhibiting cytotoxic activities against a wide range of human tumor cell lines. researchgate.net The antiproliferative potential of phenothiazine derivatives has been demonstrated in various cancer types, including leukemia, melanoma, lung, colon, breast, and central nervous system tumors. nih.govresearchgate.net The development of hybrid molecules, where the phenothiazine scaffold is combined with other pharmacophores, has been a successful strategy to enhance these effects. mdpi.comsemanticscholar.org

Key findings from in vitro studies on various phenothiazine derivatives include:

Phenothiazine-Ketone Hybrids: A phenothiazine-ketone derivative displayed remarkable antitumor effects across 60 human tumor cell lines, inhibiting cell proliferation at very low nanomolar concentrations. nih.gov

Phenothiazine-Triazolopyridine Hybrids: A hybrid compound featuring a phenothiazine system linked to a nih.govresearchgate.netnih.govtriazolo[4,3-a]pyridine moiety showed significant cytotoxic effects against several human breast cancer cell lines. nih.gov The half-maximum inhibitory concentration (IC50) against the MCF-7 breast cancer cell line was notably lower than that observed in non-tumorigenic breast cells, suggesting a degree of selective effect. nih.gov

Phenothiazine-Chalcone Hybrids: Chalcone-phenothiazine hybrids have been synthesized and evaluated for their in vitro cytotoxicity. semanticscholar.org Certain isomers demonstrated inhibitory activity against human hepatocellular carcinoma (HepG2) and breast cancer (MCF-7) cell lines, with IC50 values in the micromolar range. mdpi.comsemanticscholar.org

Phenothiazine-Dithiocarbamate Hybrids: While phenothiazine and dithiocarbamate (B8719985) derivatives alone showed weak growth inhibition, an N-alkylated hybrid of the two demonstrated good antiproliferative effect against prostate cancer (PC-3) cells. nih.gov

The table below summarizes the antiproliferative activity of selected phenothiazine derivatives on various cancer cell lines.

| Derivative Class | Cancer Cell Line(s) | Observed Effect | Reference |

| Phenothiazine-Ketone | 60 Human Tumor Cell Lines | Significant antitumor effect (GI₅₀: 1.8–6.5 nM) | nih.gov |

| Phenothiazine-Triazolopyridine | Breast Cancer (MCF-7, etc.) | Considerable cytotoxic effect and apoptosis induction | nih.gov |

| Phenothiazine-Chalcone | Hepatocellular Carcinoma (HepG2), Breast Cancer (MCF-7) | Cytotoxicity (IC₅₀ range of 7.14–13.0 µM for active compounds) | mdpi.comsemanticscholar.org |

| Phenothiazine-Dithiocarbamate | Prostate Cancer (PC-3) | Good antiproliferative effect (IC₅₀ of 11.59 μM) | nih.gov |

Multi-Drug Resistance (MDR) Reversal Mechanisms (In Vitro)

A significant challenge in cancer chemotherapy is the development of multi-drug resistance (MDR), often mediated by the overexpression of ATP-binding cassette (ABC) transporters like P-glycoprotein. nih.gov The phenothiazine scaffold has been identified as a promising structure for developing agents that can reverse MDR. mdpi.comsemanticscholar.orgnih.gov These compounds, known as chemosensitizers or MDR modulators, can restore the efficacy of conventional anticancer drugs. nih.gov

In vitro investigations have highlighted several aspects of how phenothiazine derivatives counteract MDR:

Broad MDR-Reversal Activity: A large-scale screening of 232 phenothiazines and related compounds in MDR P388 cells identified many with good to outstanding MDR-reversal activity. nih.gov The presence of specific structural features, such as a carbonyl residue and a cyclic tertiary amine, was found to enhance this activity. nih.gov

Synergy with Chemotherapeutic Drugs: One phenothiazine derivative, MAE-TPR, was shown to be an effective doxorubicin-resistance modulator in a human adenocarcinoma cell line. nih.gov It significantly increased the cytotoxicity of doxorubicin (B1662922) and enhanced its intracellular accumulation, demonstrating strong synergism. nih.gov

Inhibition of ABC Transporter Expression: The MDR reversal mechanism can involve the downregulation of ABC transporter expression. The phenothiazine derivative MAE-TPR was found to decrease the expression of the ABCB1 transporter (P-glycoprotein) by interfering with the NF-κB pathway. nih.gov

Enhanced Potency in Combination: The MDR reversal potency of a phenothiazine derivative was strongly augmented when used in combination with theobromine, a phytochemical. nih.gov This suggests that using combinations of modulators could be a promising strategy, potentially allowing for lower, less toxic concentrations of each agent. nih.gov

The table below summarizes the MDR reversal activity of phenothiazine derivatives from in vitro studies.

| Cell Line | Activity | Mechanism | Reference |

| MDR P388 Cells | Good to outstanding MDR-reversal ratios observed for numerous derivatives. | Direct interaction/inhibition of efflux pumps. | nih.gov |

| LoVo/Dx (Human Adenocarcinoma) | Effective doxorubicin-resistance modulator; strong synergy. | Increased intracellular doxorubicin accumulation; diminished ABCB1 expression via NF-κB pathway inhibition. | nih.gov |

Future Research Directions and Academic Impact

Rational Design Principles for Enhanced Performance

The future development of phenothiazine-based materials hinges on the application of precise, rational design principles to tailor their properties for specific functions. The performance of these materials in optoelectronic devices is intrinsically linked to their molecular architecture. researchgate.netmdpi.com Key strategies involve the strategic modification of the phenothiazine (B1677639) core, the attached π-conjugated spacers, and the terminal functional groups to control electronic characteristics like energy levels and bandgaps. diva-portal.org

Tuning Electron-Donating and -Withdrawing Groups: The electron-donating nature of the phenothiazine core is a defining feature. researchgate.net Future designs will focus on coupling this donor with a variety of electron-withdrawing acceptor units to create sophisticated Donor-π-Acceptor (D-π-A), D-A-π-A, or D-π-D-π-A architectures. researchgate.netacs.orgnih.gov The choice of the acceptor, such as cyanoacrylic acid or malononitrile (B47326), is crucial for creating materials with desired intramolecular charge transfer (ICT) characteristics, which are vital for applications in solar cells and nonlinear optics. researchgate.netacs.orgnih.gov For instance, the introduction of bromine atoms as substituents can enhance light absorption properties. mdpi.com

Modulating π-Conjugated Spacers: The π-spacer that bridges the donor and acceptor units significantly influences the electronic and optical properties. Researchers are exploring various spacers, such as furan, thiophene (B33073), and acetylene (B1199291) units, to fine-tune the conjugation length and planarity of the molecule. mdpi.comnih.govresearchgate.net These modifications affect the HOMO/LUMO energy levels, which is critical for achieving efficient charge separation in solar cells or desired emission colors in organic light-emitting diodes (OLEDs). nih.govnih.gov

Optimizing Solubilizing Chains: The N-octyl chain at the 10-position of the phenothiazine ring imparts good solubility in common organic solvents, which is essential for solution-based processing of devices. mdpi.comnih.gov Future work will likely explore the impact of varying alkyl chain lengths (e.g., hexyl vs. octyl) and introducing alternative solubilizing groups, such as glycol chains, to influence not only solubility but also molecular packing, film morphology, and dielectric properties. diva-portal.orgresearchgate.net The non-planar "butterfly" geometry of the phenothiazine core, combined with these chains, helps to hinder excessive molecular aggregation, which can be beneficial for device performance. diva-portal.org

Exploration of Novel Phenothiazine Architectures for Specific Applications

Building on established design principles, researchers are expanding the library of phenothiazine architectures to target a growing range of advanced applications. The inherent versatility of the phenothiazine scaffold allows for its incorporation into diverse molecular and polymeric structures. researchgate.netresearchgate.net

Organic Electronics: Phenothiazines are extensively studied as electron donor materials for organic photovoltaics (OPVs), including dye-sensitized solar cells (DSSCs) and perovskite solar cells (PSCs). researchgate.netresearchgate.netnih.gov Novel D-π-A dyes incorporating 2-octyl-10H-phenothiazine have been synthesized and tested as sensitizers, with performance influenced by factors like the end-capping donor groups and the type of electrolyte used. acs.orgnih.gov In the realm of OLEDs, polymers and copolymers of 10-octylphenothiazine have been developed as emissive or hole-transporting layers, demonstrating bluish-green to green light emission. tandfonline.comelsevierpure.comrsc.org

Chemosensors: The responsive optical and electronic properties of phenothiazine derivatives make them excellent candidates for chemosensors. Push-pull chromophores based on a 10-octyl-10H-phenothiazine donor have been designed for the colorimetric and fluorescent detection of specific ions, such as cyanide (CN⁻), mercury (Hg²⁺), and copper (Cu²⁺). researchgate.netnih.gov These sensors can exhibit high sensitivity and selectivity, with detection limits reaching the nanomolar range, and often allow for "naked-eye" detection through distinct color changes. researchgate.netnih.gov

Chemical Biology Probes: The fluorescent properties of phenothiazine derivatives are being harnessed for applications in chemical biology. Research is ongoing to develop these compounds as probes for cellular imaging. researchgate.net Their ability to undergo intramolecular charge transfer can lead to solvatochromism, where their fluorescence emission changes with the polarity of their environment, a useful property for probing cellular microenvironments. researchgate.netresearchgate.net

Advanced Computational Approaches for Predictive Material Discovery

The empirical, trial-and-error approach to materials discovery is time-consuming and expensive. Advanced computational methods are becoming indispensable for accelerating the design and discovery of new phenothiazine-based materials by predicting their properties before synthesis. osti.govresearchgate.net

Quantum Chemical Calculations: Density Functional Theory (DFT) and its time-dependent extension (TD-DFT) are powerful tools used to model phenothiazine derivatives. mdpi.comresearchgate.net These methods can predict ground-state geometries, HOMO/LUMO energy levels, electronic absorption spectra, and other key physicochemical properties. researchgate.netsioc-journal.cn Such calculations provide deep insights into structure-property relationships, helping to rationalize experimental findings and guide the design of new molecules with optimized characteristics for solar cells or other applications. mdpi.comacs.org More advanced methods, such as second-order Møller-Plesset perturbation (MP2) theory and density functional tight-binding (DFTB), are used to study noncovalent intermolecular interactions and self-assembling properties, which are crucial for understanding the solid-state morphology of these materials. adatbank.romdpi.comnih.gov

Molecular Docking and Dynamics: In the context of chemical biology, computational techniques like molecular docking and molecular dynamics (MD) simulations are used to predict how phenothiazine derivatives interact with biological targets. researchgate.net For example, docking studies have been employed to explore the binding affinity of phenothiazine analogs with enzymes like acetylcholinesterase, a target for Alzheimer's disease, providing a computational basis for their potential therapeutic activity. researchgate.net

Machine Learning and AI-Driven Discovery: The future of materials science is increasingly being shaped by data-driven approaches, including machine learning (ML) and artificial intelligence (AI). osti.govresearchgate.net Large datasets of material properties, often generated through high-throughput DFT computations, can be used to train ML models. osti.gov These models can then predict the properties of new, unsynthesized compounds with incredible speed and accuracy. arxiv.org Projects like Google's GNoME (Graph Networks for Materials Exploration) have demonstrated the power of deep learning to discover hundreds of thousands of new stable materials, a paradigm that can be applied to the vast chemical space of phenothiazine derivatives to rapidly identify promising candidates for specific applications. deepmind.google

Broadening the Scope of In Vitro Chemical Biology Studies

While much of the focus on 2-octyl-10H-phenothiazine has been in materials science, there is significant and growing potential in chemical biology. Phenothiazines are known to possess a wide range of biological activities, and future research will aim to systematically explore these properties through expanded in vitro studies. if-pan.krakow.plresearchgate.net

The core phenothiazine structure is a "privileged scaffold" in medicinal chemistry. By creating hybrid molecules that link the phenothiazine unit to other biologically active moieties like chalcones, dithiocarbamates, or triazoles, researchers can generate novel compounds with potential therapeutic applications. nih.govnih.gov Future directions include: